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Introduction

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1][2][3]
Structurally, it is a 1,8-naphthyridine derivative, distinguished by an ethyl group at the 1-
position, a carboxyl group at the 3-position, an oxo substituent at the 4-position, a fluoro
substituent at the 6-position, and a piperazin-1-yl group at the 7-position.[3] Primarily used in
the treatment of urinary tract infections and gonorrhea, its efficacy is rooted in the inhibition of
bacterial DNA synthesis.[2][3][4] Beyond its antibacterial properties, recent research has
unveiled its potential in oncology, notably its ability to modulate microRNA (miRNA) processing
and inhibit cancer-specific growth.[4]

This guide provides a comprehensive overview of the core physicochemical properties of
enoxacin, detailed experimental protocols for their determination, and a visualization of its key
signaling pathway interactions. All quantitative data are summarized for clarity and comparative
analysis.

Core Physicochemical Properties of Enoxacin

The fundamental physicochemical characteristics of enoxacin are crucial for its formulation,
delivery, and pharmacokinetic profile. These properties are summarized in the tables below.

Table 1: General and Chemical Identifiers
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Property Value Reference
1-ethyl-6-fluoro-4-oxo-7-

IUPAC Name piperazin-1-yl-1,8- [2]
naphthyridine-3-carboxylic acid

CAS Number 74011-58-8 [2]

Chemical Formula

C1s5H17FN4Os (Anhydrous)
C15H17FN4Os - 1.5H20 [1]
(Sesquihydrate)

Molecular Weight

320.32 g/mol (Anhydrous)

. [11[3]
329.33 g/mol (Sesquihydrate)

Appearance

White to light yellow
[1]

powder/crystals

ble 2: Physicochemical

Property Value Method/Note Reference
Melting Point 220-224 °C [2]

Boiling Point 569.9 + 50.0 °C Predicted

Water Solubility Insoluble

3.43 g/L

~10 mg/mL In PBS (pH 7.2)

50 mg/mL In1 M NaOH

Partition Coefficient o2 oncorrented

(logP)

-0.97

ALOGPS (Predicted)

Dissociation Constant
(pKa)

Strongest Acidic
(Predicted)

531

8.68

Strongest Basic
(Predicted)

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://en.wikipedia.org/wiki/Enoxacin
https://en.wikipedia.org/wiki/Enoxacin
https://toku-e.com/enoxacin/
https://toku-e.com/enoxacin/
https://pubchem.ncbi.nlm.nih.gov/compound/Enoxacin
https://toku-e.com/enoxacin/
https://en.wikipedia.org/wiki/Enoxacin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The
following sections detail standard methodologies for key experimental procedures.

Experimental Workflow for Physicochemical
Characterization

The following diagram outlines a general workflow for the comprehensive physicochemical

analysis of a compound like enoxacin.
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General Workflow for Physicochemical Characterization
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Caption: Workflow for Physicochemical Analysis.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of purity.[5]

» Principle: A small, finely powdered sample of the crystalline solid is heated slowly at a
controlled rate. The temperature range from the first sign of melting (the appearance of
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liquid) to the complete liquefaction of the solid is recorded as the melting point range.[5][6]

o Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at
one end), thermometer, and a heating medium (oil bath or metal block).[5][7]

e Procedure:

o A small amount of the dry, finely powdered enoxacin is packed into a capillary tube to a
height of 1-2 mm.[7][8]

o The capillary tube is attached to a thermometer, ensuring the sample is level with the
thermometer bulb.[7][8]

o The assembly is placed in the heating bath of the melting point apparatus.[5]

o The sample is heated rapidly to a temperature approximately 15-20°C below the expected
melting point, then the heating rate is slowed to 1-2°C per minute.[5]

o The temperature at which the first drop of liquid appears (T1) and the temperature at
which the entire solid mass turns into a clear liquid (T2) are recorded. The melting point is
reported as the range T1-T2.[7]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

e Principle: An excess amount of the solid compound is agitated in a specific solvent (e.qg.,
phosphate-buffered saline, pH 7.4) at a constant temperature for a prolonged period to
ensure equilibrium is reached between the undissolved solid and the saturated solution.[10]

o Apparatus: Stoppered flasks or vials, an orbital shaker with temperature control, a centrifuge,
filtration apparatus (e.g., syringe filters), and an analytical instrument for quantification (e.g.,
UV-Vis spectrophotometer or HPLC).[11]

e Procedure:

o An excess amount of enoxacin is added to a series of vials containing the aqueous buffer
of interest.[10]
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o The vials are sealed and placed in a shaker bath, typically agitated at a constant
temperature (e.g., 25°C or 37°C) for 24-72 hours to achieve equilibrium.[11][12]

o After equilibration, the samples are allowed to stand to permit the settling of excess solid.

o An aliquot of the supernatant is carefully removed and filtered (e.g., using a 0.22 um filter)
or centrifuged at high speed to remove any undissolved particles.[11]

o The concentration of enoxacin in the clear filtrate or supernatant is determined using a
validated analytical method, such as HPLC-UV, against a standard calibration curve.[11]
[12]

Dissociation Constant (pKa) Determination
(Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable
compounds.[13][14][15]

» Principle: A solution of the compound is titrated with a standardized acid or base. The pH of
the solution is monitored continuously with a pH meter as a function of the volume of titrant
added. The pKa is determined from the inflection point of the resulting titration curve.[13][15]

o Apparatus: A calibrated pH meter with a combination electrode, a burette, a magnetic stirrer,
a constant temperature bath, and titration vessels.[13]

e Procedure:

o

A precise amount of enoxacin is dissolved in a suitable solvent (often a co-solvent system
like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).
[13]

o

The solution is made acidic (e.g., to pH 2) with a standard solution of HCI.[13]

The solution is then titrated with standardized NaOH solution, added in small, precise

o

increments.[13]

After each addition of titrant, the solution is stirred to equilibrium, and the pH is recorded.

o
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o The titration continues until the pH reaches a basic value (e.g., pH 12).[13]

o Aftitration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH
at the half-equivalence points, which are identified from the inflection points of the curve.

Partition Coefficient (logP) Determination (RP-HPLC
Method)

The octanol-water partition coefficient (logP) is a key measure of lipophilicity. The Reverse-
Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and
reliable estimation.[16][17]

¢ Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is
correlated with its lipophilicity. A linear relationship is established between the logarithm of
the capacity factor (log k') of a series of standard compounds and their known logP values.
The logP of the test compound is then interpolated from this calibration curve using its
measured retention time.[16]

o Apparatus: An HPLC system equipped with a pump, injector, a reverse-phase column (e.g.,
C18), a UV detector, and a data acquisition system.[18]

e Procedure:

o A set of reference compounds with known logP values spanning a relevant range is
selected.

o Isocratic elution is performed using a mobile phase consisting of an aqueous buffer and an
organic modifier (e.g., methanol or acetonitrile).[19]

o The retention time (t_R) for each reference compound and the test compound (enoxacin)
is measured. The column dead time (t_0) is determined using a non-retained compound.
[18]

o The capacity factor (k") is calculated for each compound using the formula: k' = (t R -t _0)
/t 0.[17]
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o A calibration curve is constructed by plotting the log k' of the reference compounds against
their known logP values.

o The logP of enoxacin is calculated by substituting its log k' value into the regression
equation derived from the calibration curve.[16]

Signaling Pathway Involvement

Enoxacin's biological activity extends beyond simple antibacterial action, involving complex
interactions with both bacterial and eukaryotic cellular machinery.

Mechanism of Antibacterial Action

The primary mechanism of action for enoxacin, like other fluoroquinolones, is the inhibition of
two essential bacterial enzymes: DNA gyrase (a type |l topoisomerase) and topoisomerase IV.
[2][20][21] These enzymes are critical for DNA replication, transcription, and repair.[2] By
trapping the enzyme-DNA complex, enoxacin introduces double-strand breaks in the bacterial
DNA, leading to a rapid bactericidal effect.[21][22]
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Enoxacin's Antibacterial Mechanism of Action
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Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.

Modulation of Host Cell Signaling

Recent studies have revealed that enoxacin can also interact with eukaryotic cell pathways,

contributing to its potential anti-inflammatory and anti-cancer effects.

« Inhibition of JNK Signaling Pathway: Enoxacin has been shown to suppress

osteoclastogenesis (the formation of bone-resorbing cells) by inhibiting the c-Jun N-terminal
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kinase (JNK) signaling pathway, which is a part of the MAPK pathway.[23][24] This inhibition
reduces the activity of downstream transcription factors essential for osteoclast
differentiation.[23]

Enoxacin's Inhibition of JNK Signaling
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Caption: Enoxacin suppresses the JNK signaling pathway.

+ Enhancement of microRNA Processing: Enoxacin can bind to the TAR RNA-binding protein
2 (TRBP), a key component of the Dicer complex which is essential for miRNA maturation.
[25][26] By binding to TRBP, enoxacin enhances its affinity for precursor-miRNAs (pre-
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mMiRNAS), thereby promoting their processing into mature miRNAs.[27][28] This global
enhancement of miRNA biogenesis can restore the expression of tumor-suppressor
mMiRNAs, contributing to enoxacin's observed anti-cancer effects.[25]

Enoxacin's Role in microRNA Processing
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Caption: Enoxacin enhances TRBP-mediated microRNA maturation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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